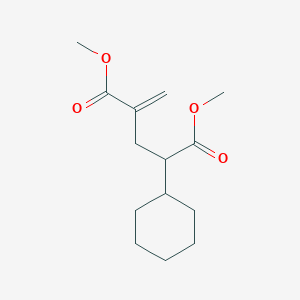
Tris(2-ethoxyphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-ethoxyphenyl)phosphane: is a tertiary phosphine compound with the chemical formula C24H27O3P . It is a derivative of phosphine where three 2-ethoxyphenyl groups are attached to a central phosphorus atom. This compound is known for its applications in catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines:
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in specialized reactors under controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris(2-ethoxyphenyl)phosphane can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of the ethoxyphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: It is employed in various organic synthesis reactions due to its ability to stabilize reactive intermediates.
Biology and Medicine:
Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins and peptides.
Medical Research:
Industry:
Material Science: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: It is used in the development of catalysts for environmental remediation processes.
Mécanisme D'action
Mechanism: Tris(2-ethoxyphenyl)phosphane acts primarily as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Tris(2-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2-carboxyethyl)phosphine: Known for its use as a reducing agent in biological studies.
Tris(hydroxymethyl)phosphine: Used in organic synthesis and as a reducing agent.
Uniqueness:
Propriétés
Numéro CAS |
485817-30-9 |
|---|---|
Formule moléculaire |
C24H27O3P |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
tris(2-ethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O3P/c1-4-25-19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26-5-2)24-18-12-9-15-21(24)27-6-3/h7-18H,4-6H2,1-3H3 |
Clé InChI |
SOLZICGYPCFEPY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1P(C2=CC=CC=C2OCC)C3=CC=CC=C3OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


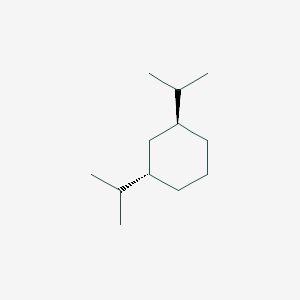
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)
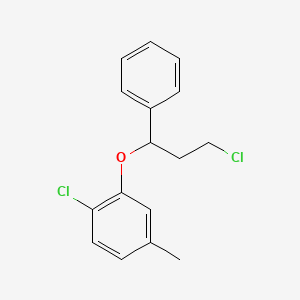

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
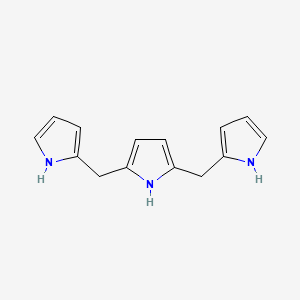
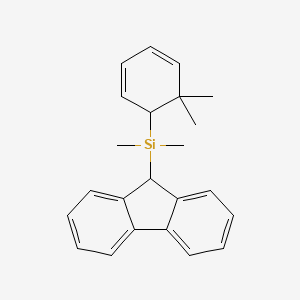
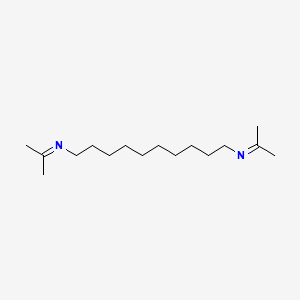
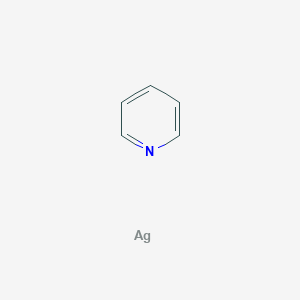
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
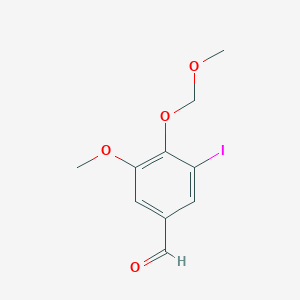
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
